Pyrido[3,2-a]phenazin-5-ol, 7,12-dioxide
Description
Pyrido[3,2-a]phenazin-5-ol, 7,12-dioxide is a heterocyclic compound featuring a fused pyrido-phenazine core with hydroxyl and dioxide substituents. Its structure combines nitrogen- and oxygen-containing aromatic systems, which may confer unique electronic and biological properties. This article synthesizes findings from diverse sources to elucidate its structural, synthetic, and functional distinctions.
Properties
CAS No. |
25629-73-6 |
|---|---|
Molecular Formula |
C15H9N3O3 |
Molecular Weight |
279.25 g/mol |
IUPAC Name |
7,12-dioxidopyrido[3,2-a]phenazine-7,12-diium-5-ol |
InChI |
InChI=1S/C15H9N3O3/c19-13-8-12-15(9-4-3-7-16-14(9)13)18(21)11-6-2-1-5-10(11)17(12)20/h1-8,19H |
InChI Key |
PWSXTZOMNBDGJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)[N+](=C3C=C(C4=C(C3=[N+]2[O-])C=CC=N4)O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrido[3,2-a]phenazin-5-ol, 7,12-dioxide typically involves multicomponent reactions. One common method includes the condensation of 2-hydroxy-1,4-naphthoquinone with 1,2-diaminobenzenes under solvent-free conditions at elevated temperatures . This initial condensation forms benzo[a]phenazin-5-ol, which can further react with aldehydes and malononitrile in the presence of nano-CuO to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as solvent-free conditions and the use of environmentally benign catalysts, are often employed to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Pyrido[3,2-a]phenazin-5-ol, 7,12-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the phenazine core, altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. Reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include various substituted phenazines, which exhibit enhanced biological activities and improved pharmacological properties .
Scientific Research Applications
Pyrido[3,2-a]phenazin-5-ol, 7,12-dioxide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s antimicrobial properties make it a candidate for developing new antibiotics.
Medicine: Its antitumor activity is being explored for potential cancer therapies.
Mechanism of Action
The mechanism of action of Pyrido[3,2-a]phenazin-5-ol, 7,12-dioxide involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can generate reactive oxygen species, causing oxidative stress and apoptosis in cancer cells .
Comparison with Similar Compounds
Core Ring Systems
- Pyrido[3,2-a]phenazin-5-ol, 7,12-dioxide : Contains a fused pyridine-phenazine system with two dioxide groups at positions 7 and 12 and a hydroxyl group at position 5. The dioxide substituents likely increase electron deficiency, influencing reactivity and stability.
- Pyrido[3,2-a]phenoxazin-5-ones (): Feature a pyrido-phenoxazine core with a ketone group.
- Pyrido[4,3-d]pyrimidines (): Fused pyridine-pyrimidine systems, often with sulfur or nitrogen substituents. These lack the extended aromaticity of phenazine derivatives, which may reduce conjugation effects .
Substituent Effects
- Dioxide groups in the target compound could enhance electrophilic reactivity compared to pyrido-phenoxazinones, which have a single ketone group.
- The hydroxyl group at position 5 may facilitate hydrogen bonding, a feature absent in sulfur-containing analogs like thiazolo[3,2-a]pyrido[4,3-d]pyrimidines () .
Table 1: Structural Features of Selected Compounds
| Compound Class | Core Structure | Key Substituents | Electron Density |
|---|---|---|---|
| This compound | Pyrido-phenazine | –OH, –O₂ (positions 5,7,12) | Highly electron-deficient |
| Pyrido[3,2-a]phenoxazin-5-ones | Pyrido-phenoxazine | –C=O (position 5) | Moderate electron deficiency |
| Thiazolo[3,2-a]pyrido[4,3-d]pyrimidines | Pyrido-pyrimidine-thiazole | –S–, –CH₃ | Electron-rich due to sulfur |
One-Pot vs. Multi-Step Syntheses
- Pyrido[3,2-a]phenoxazin-5-ones (): Synthesized via a one-pot multicomponent cascade reaction using o-aminophenols, paraformaldehyde, and enaminones. This method highlights the versatility of o-aminophenols as bis-nucleophiles and iminoquinone precursors .
- Pyrido-pyrimidines (): Prepared through reactions of imino thioacetals with ortho-amino esters, yielding tricyclic products in one step. Sulfur-containing reagents (e.g., elemental sulfur) are critical for cyclization .
- Pyrido[1,2-a]azepines (): Require multi-step syntheses, such as the preparation of cis-5,6-disubstituted piperidinones as intermediates for Stemona alkaloids .
Photophysical Properties
- Pyrido[3,2-a]phenoxazin-5-ones exhibit aggregation-induced emission (AIE) and polarity-sensitive photoluminescence, making them promising for bioimaging (). The dioxide groups in the target compound may alter these properties by increasing electron withdrawal .
Antimicrobial Activity
Electronic and Stability Profiles
- Electron-deficient systems like the target compound may exhibit higher oxidative stability but lower solubility compared to sulfur-containing analogs (e.g., thiazolo derivatives in ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
